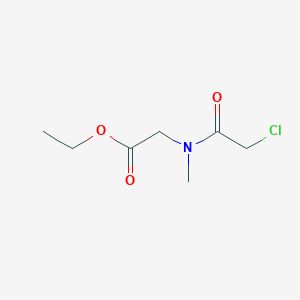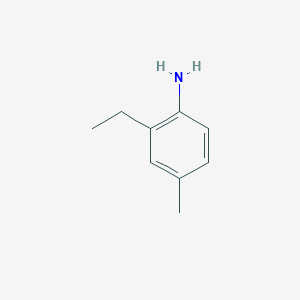
2-Ethyl-4-MethylAniline
Overview
Description
2-Ethyl-6-methylaniline is a metabolite of herbicides metolachlor, diuron, monuron and its degradation was assessed in laboratory experiments on microbiologically active and sterilized soils .
Synthesis Analysis
The synthesis of anilines like 2-Ethyl-4-MethylAniline typically involves several steps such as a Friedel Crafts acylation, a conversion from the acyl group to an alkane, and a nitration . Cyclometalated ruthenium complexes allow the effective methylation of anilines with methanol to selectively give N-methylanilines .
Molecular Structure Analysis
The molecular structure of anilines is similar to that of benzene, with a methyl group substituted onto the benzene ring . The position of the methyl group and the amino functional group can vary, leading to different isomers .
Chemical Reactions Analysis
Anilines undergo various chemical reactions. For instance, they can be methylated with methanol in a process catalyzed by cyclometalated ruthenium complexes . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
Physical and Chemical Properties Analysis
The physical and chemical properties of anilines are influenced by factors such as molecular weight, shape, hydrophobicity, hydrogen bonding, and charge distribution . These properties can be calculated and measured, and their control is directly related to the notion of “compound quality” .
Scientific Research Applications
Electroactive Polymer Films
2-Ethyl-4-MethylAniline has been utilized in the electrochemical polymerization to create uniform electroactive polymer films. These films, when analyzed under different acidic conditions, show significant properties like acid-base transition and the formation of a protonated form. Such polymers are characterized by distinct absorption bands, indicating their potential application in electronic and material science fields (D'aprano, Leclerc, & Zotti, 1992).
Metabonomic Assessment in Earthworms
In a study investigating the effects of toxicants on earthworms, this compound was used as a model xenobiotic. Using high-resolution nuclear magnetic resonance (NMR) spectroscopy, significant changes in biochemical profiles were observed, suggesting its utility in assessing xenobiotic toxicity and potential applications in environmental toxicology (Bundy et al., 2002).
Catalysis in Organic Synthesis
This compound has been utilized in catalysis, particularly in the phosphine-catalyzed [4 + 2] annulation process. This synthesis method, which involves the creation of highly functionalized tetrahydropyridines, highlights its application in organic synthesis and pharmaceuticals (Zhu, Lan, & Kwon, 2003).
Thin-Layer Chromatographic Analysis
It plays a role in the development of thin-layer chromatographic (TLC) systems for separating tertiary aromatic amines and their N-oxides. These methods are important in analytical chemistry for the identification and separation of complex compounds (Damani, Patterson, & Gorrod, 1978).
Microsomal Metabolism Studies
This compound is also studied for its metabolism in rabbit liver microsomes. Understanding its metabolic pathways, including N-oxidation and N-demethylation, can provide insights into drug metabolism and toxicology (Gorrod, Temple, & Beckett, 1975).
Mechanism of Action
The mechanism of action for the methylation of anilines involves a multistep reaction sequence starting from methanol. Using a transition metal catalyst, the alcohol is dehydrogenated in a first reaction step, which leads to the formation of a more reactive aldehyde or ketone that can then undergo reactions like aldol condensation or imine formation .
Safety and Hazards
2-Ethyl-4-MethylAniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It is also harmful to aquatic life with long-lasting effects . Safety precautions include using personal protective equipment, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-ethyl-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8-6-7(2)4-5-9(8)10/h4-6H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEKNMMRSUEYCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593422 | |
| Record name | 2-Ethyl-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24544-07-8 | |
| Record name | 2-Ethyl-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


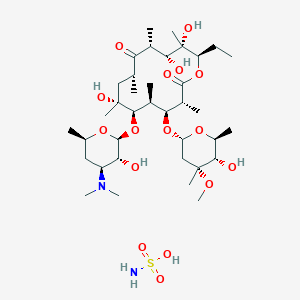
![2-[(4-Hydroxyphenyl)methylidene]-1-benzothiophen-3-one](/img/structure/B3369704.png)
![9-Butyl-6-[(4-chlorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B3369712.png)
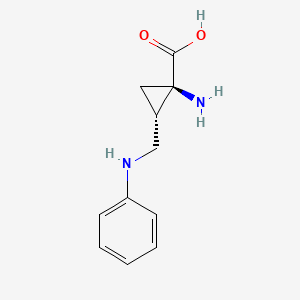


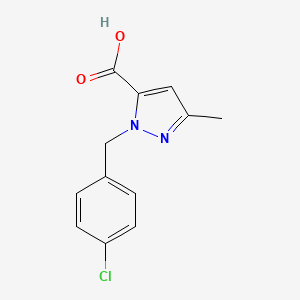
![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester](/img/structure/B3369753.png)
![12,13-Dihydro-4,8-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B3369760.png)
